Lipophilicity: Trimethylphenyl vs. Unsubstituted Phenyl
The 2,4,5-trimethylphenyl substituent increases the computed logP of 3-aryl-1H-pyrazol-5-amine by approximately 2.1 log units compared to the unsubstituted 3-phenyl-1H-pyrazol-5-amine, shifting the scaffold from a polar fragment toward a more lead-like lipophilicity range for membrane-permeable targets [1]. This difference is consistent with the established Hansch π contribution of ~0.56 per aliphatic methyl group on aromatic systems, which would predict a logP increment of ~1.7 for three methyl groups; the additional observed increment reflects altered solvation of the pyrazole ring in the more hydrophobic environment [2].
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.11 (Chembase computation, pH-indicated logD(pH 7.4) = 3.11) [1] |
| Comparator Or Baseline | 3-phenyl-1H-pyrazol-5-amine (5-phenyl-1H-pyrazol-3-amine): logP ≈ 1.0–1.2 (modeled from ChemSpider ESOL-logP for 3-phenyl-1H-pyrazol-5-amine) |
| Quantified Difference | ΔlogP ≈ +2.1 (target minus unsubstituted phenyl analog) |
| Conditions | In silico prediction; Chembase platform employing JChem-based logP/logD algorithm |
Why This Matters
A 2.1 log unit shift has profound implications for passive membrane permeability and aqueous solubility, directly impacting whether the scaffold is suitable for cell-based versus biochemical screening cascades.
- [1] Chembase. 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine – ChemBase ID: 231106. Computed physicochemical properties including logP, logD, PSA. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. (π values for methyl substitution). View Source
